molecular formula C12H15N3OS B2564788 4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201318-04-7

4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2564788
CAS No.: 2201318-04-7
M. Wt: 249.33
InChI Key: SWTNCHBHFLBVJO-UHFFFAOYSA-N
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Description

4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33. The purity is usually 95%.
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Biological Activity

4-(Cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazolone class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Structural Overview

This compound features a triazolone ring , a cyclopropylmethyl group , and a methylthiophene moiety . The unique structural components contribute significantly to its pharmacological properties. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions. Common methods include:

  • Microwave-assisted synthesis for efficiency.
  • Use of specific reagents to facilitate reactions leading to the formation of the triazolone core.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act by inhibiting specific enzymes or modulating receptor activities, leading to alterations in cellular signaling pathways. Such mechanisms are crucial in exploring its therapeutic effects against diseases such as cancer and infections .

Anticancer Properties

Recent studies have highlighted the compound's potential as an antineoplastic agent . For instance, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that modifications in the triazole structure can enhance anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this triazolone have demonstrated antimicrobial effects. Studies indicate that certain derivatives exhibit both antifungal and antibacterial activities comparable to established antibiotics like streptomycin .

In Silico Studies

Recent advancements in computational biology have enabled researchers to predict the bioactivity of this compound using in silico techniques. Tools like SuperPred and SwissADME have been employed to evaluate the interactions of triazole derivatives with pharmacological conditions and predict their metabolic pathways. This approach is essential for identifying promising candidates for further experimental validation .

Case Studies

Several case studies have illustrated the efficacy of triazole derivatives in clinical settings:

  • Anticancer Efficacy : A study reported that specific triazole derivatives significantly inhibited cell proliferation in colon carcinoma models.
  • Antimicrobial Screening : Another investigation revealed that certain derivatives exhibited potent antimicrobial activity against resistant strains of bacteria.

Properties

IUPAC Name

4-(cyclopropylmethyl)-2-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-3-6-10(17-8)11-13-14(2)12(16)15(11)7-9-4-5-9/h3,6,9H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNCHBHFLBVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=O)N2CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.